molecular formula C19H37N3O2 B12465238 N-cyclohexyl-2-dodecanoylhydrazinecarboxamide

N-cyclohexyl-2-dodecanoylhydrazinecarboxamide

Cat. No.: B12465238
M. Wt: 339.5 g/mol
InChI Key: WPRYRCMQQMEAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Cyclohexylcarbamoyl)amino]dodecanamide is a chemical compound with the molecular formula C19H36N2O2. It is known for its unique structure, which includes a dodecanamide backbone with a cyclohexylcarbamoyl group attached. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Cyclohexylcarbamoyl)amino]dodecanamide typically involves the reaction of dodecanoic acid with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Dodecanoic Acid+Cyclohexyl IsocyanateN-[(Cyclohexylcarbamoyl)amino]dodecanamide\text{Dodecanoic Acid} + \text{Cyclohexyl Isocyanate} \rightarrow \text{N-[(Cyclohexylcarbamoyl)amino]dodecanamide} Dodecanoic Acid+Cyclohexyl Isocyanate→N-[(Cyclohexylcarbamoyl)amino]dodecanamide

Industrial Production Methods

Industrial production of N-[(Cyclohexylcarbamoyl)amino]dodecanamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Cyclohexylcarbamoyl)amino]dodecanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(Cyclohexylcarbamoyl)amino]dodecanamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Cyclohexylcarbamoyl)amino]dodecanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Cyclohexylcarbamoyl)amino]dodecanoic acid
  • 2-[(4-Chlorophenyl)sulfanyl]-N-[(cyclohexylcarbamoyl)amino]acetamide

Uniqueness

N-[(Cyclohexylcarbamoyl)amino]dodecanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long dodecanamide chain combined with the cyclohexylcarbamoyl group makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H37N3O2

Molecular Weight

339.5 g/mol

IUPAC Name

1-cyclohexyl-3-(dodecanoylamino)urea

InChI

InChI=1S/C19H37N3O2/c1-2-3-4-5-6-7-8-9-13-16-18(23)21-22-19(24)20-17-14-11-10-12-15-17/h17H,2-16H2,1H3,(H,21,23)(H2,20,22,24)

InChI Key

WPRYRCMQQMEAJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NNC(=O)NC1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.